Home > Products > Screening Compounds P39287 > [Gln11]-beta-Amyloid (1-16)
[Gln11]-beta-Amyloid (1-16) -

[Gln11]-beta-Amyloid (1-16)

Catalog Number: EVT-247455
CAS Number:
Molecular Formula:
Molecular Weight: 1954.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Gln11]-beta-Amyloid (1-16) is a peptide fragment derived from the amyloid precursor protein, specifically representing the first 16 amino acids of the beta-amyloid peptide with a substitution at the 11th position, where glutamine replaces the original residue. This modification is significant in studies related to Alzheimer's disease, as beta-amyloid peptides are known to aggregate and form plaques that are characteristic of this neurodegenerative condition. The peptide's sequence is Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln-Val-His-His-Gln-Lys, and it has been identified by the Chemical Abstracts Service with the registry number 133605-53-5 .

Source and Classification

[Gln11]-beta-Amyloid (1-16) is classified as a neuropeptide and is primarily sourced from synthetic production methods used in research laboratories. It plays a crucial role in studies addressing neurodegenerative diseases, particularly Alzheimer's disease, due to its involvement in amyloid plaque formation and neurotoxicity mechanisms .

Synthesis Analysis

Methods

The synthesis of [Gln11]-beta-Amyloid (1-16) typically involves solid-phase peptide synthesis (SPPS), a widely adopted technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-phase synthesis: The process begins with a resin that has a functional group capable of forming a covalent bond with the N-terminal amino acid.
  2. Coupling reactions: Each amino acid is activated (often using coupling reagents) before being added to the growing chain, ensuring efficient bond formation.
  3. Cleavage and purification: Once the desired sequence is synthesized, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels (>95%) necessary for biological studies .
Molecular Structure Analysis

Structure

The molecular structure of [Gln11]-beta-Amyloid (1-16) can be represented by its linear sequence of amino acids. The molecular formula is C145H210N42O45C_{145}H_{210}N_{42}O_{45}, with a calculated molecular weight of approximately 3261.54 g/mol .

Data

The peptide's structural configuration influences its biological activity, particularly its propensity to aggregate into fibrils, which are implicated in neurodegenerative processes.

Chemical Reactions Analysis

Reactions

[Gln11]-beta-Amyloid (1-16) undergoes various chemical reactions, particularly oxidation reactions involving metal ions such as copper and zinc. These interactions can lead to modifications in the peptide structure, impacting its aggregation behavior and neurotoxicity.

Technical Details

  1. Metal ion coordination: The peptide can coordinate with Cu²⁺ and Zn²⁺ ions, which are associated with oxidative stress in neuronal cells.
  2. Oxidation processes: Reactions involving reactive oxygen species can modify histidine residues within the peptide, potentially leading to increased aggregation or altered biological activity .
Mechanism of Action

Process

The mechanism of action for [Gln11]-beta-Amyloid (1-16) primarily revolves around its ability to aggregate and form oligomers and fibrils that disrupt neuronal function. These aggregates can induce oxidative stress and inflammation, contributing to neuronal cell death.

Data

Studies indicate that this peptide fragment plays a role in binding metal ions, which enhances its aggregation propensity and neurotoxic effects . The interaction with metal ions also suggests potential pathways for therapeutic intervention targeting metal ion chelation.

Physical and Chemical Properties Analysis

Physical Properties

[Gln11]-beta-Amyloid (1-16) is typically provided as a lyophilized powder, which must be stored at -20°C to maintain stability. The purity level is generally >95%, making it suitable for experimental applications .

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 3261.54 g/mol.
  • Molecular Formula: C145H210N42O45C_{145}H_{210}N_{42}O_{45}.
  • Solubility: Soluble in aqueous buffers at physiological pH.
Applications

[Gln11]-beta-Amyloid (1-16) has significant applications in scientific research:

  • Alzheimer's Disease Studies: Used to investigate mechanisms of amyloid aggregation and toxicity.
  • Neurobiology: Assists in understanding neurodegenerative processes linked to oxidative stress.
  • Drug Development: Serves as a model for testing potential therapeutic agents aimed at preventing amyloid aggregation or mitigating its effects on neurons.

This peptide fragment continues to be an important tool in elucidating the complexities of Alzheimer's disease pathology and developing potential therapeutic strategies.

Biosynthetic Pathways & Proteolytic Processing of Beta-Amyloid Derivatives

Amyloid Precursor Protein (APP) Cleavage Mechanisms in Beta-Amyloid Generation

[Gln11]-beta-Amyloid (1-16) is a truncated peptide fragment derived from the larger amyloid-β (Aβ) protein, which itself originates from the sequential proteolytic processing of the amyloid precursor protein (APP). APP is a transmembrane protein cleaved via two primary pathways: the non-amyloidogenic α-secretase pathway and the amyloidogenic β-secretase pathway [9]. The amyloidogenic pathway, mediated by β-site APP-cleaving enzyme 1 (BACE1), generates N-terminal fragments of Aβ. [Gln11]-beta-Amyloid (1-16) specifically arises when BACE1 cleaves APP at the Glu11 site (position 11 of the Aβ domain) instead of the canonical Asp1 site [3]. This alternative cleavage produces a soluble secreted APP fragment (sAPPβ₆₀₆) and a membrane-bound C-terminal fragment (C89), which undergoes further processing by γ-secretase to yield truncated Aβ peptides, including the 16-residue fragment [3] [7].

Table 1: Molecular Specifications of [Gln11]-beta-Amyloid (1-16)

PropertyValueSource
Amino Acid Sequence (1-letter)DAEFRHDSGYQVHHQK [1] [7] [10]
Amino Acid Sequence (3-letter)Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln-Val-His-His-Gln-Lys [5] [7]
Molecular FormulaC₈₄H₁₂₀N₂₈O₂₇ [1] [10]
Molecular Weight1954.06 Da [1] [5] [10]
Purity>95% [1] [10]

Beta- & Gamma-Secretase Specificity in Generating Truncated Beta-Amyloid Fragments

BACE1 demonstrates substrate flexibility, cleaving APP at multiple sites within the Aβ domain. While the Asp1 site generates the full-length Aβ1-40/42 peptides associated with plaque formation, cleavage at the Glu11 site dominates under physiological conditions, producing the C89 fragment (residues 11–99 of Aβ) [3]. γ-Secretase then processes C89 into truncated peptides like Aβ11-40/42. In contrast, cleavage at Asp1 yields the C99 fragment (Aβ1–99), which γ-secretase processes into full-length Aβ1-40/42. Pathological conditions (e.g., the Swedish APP mutation) shift BACE1 activity toward the Asp1 site, increasing the C99/C89 ratio and promoting neurotoxic Aβ1-42 production [3] [9]. This shift elevates amyloidogenic processing by up to 50% in transgenic models, directly linking secretase specificity to Alzheimer pathogenesis. Gamma-secretase exhibits "processivity," sequentially cleaving C99 into Aβ variants of varying lengths (e.g., Aβ1-38, Aβ1-40, Aβ1-42). Aβ1-42 is highly aggregation-prone and dominates parenchymal plaques, while Aβ1-40 predominates in vascular deposits (cerebral amyloid angiopathy) [9].

Table 2: BACE1 Cleavage Sites and Resulting Aβ Fragments

Cleavage SiteFragment Generatedγ-Secretase ProductPathogenicity
Asp1 (Aβ1)C99 (Aβ1-99)Aβ1-40/42High (Plaque-forming)
Glu11 (Aβ11)C89 (Aβ11-99)Aβ11-40/42Low (Non-amyloidogenic)

Post-Translational Modifications Impacting Beta-Amyloid (1-16) Variant Formation

[Gln11]-beta-Amyloid (1-16) undergoes several post-translational modifications (PTMs) that alter its physicochemical properties and pathological relevance:

  • Racemization/Isomerization: Spontaneous conversion of L-Asp to D-Asp at position 1 or 7 enhances aggregation propensity. Isomerization at Asp7 (common in aged plaques) promotes oligomerization of Aβ fragments, including the (1-16) variant [9].
  • Pyroglutamate Modification: N-terminal truncation (e.g., Aβ3–42) followed by cyclization forms pyroglutamate-Aβ, which exhibits resistance to degradation and accelerates plaque nucleation. Though less common in Aβ(1-16), this modification can occur in longer fragments containing the Gln11 residue [9].
  • Metal Binding: Histidine residues (positions 6, 13, 14) coordinate transition metals (Cu²⁺, Zn²⁺), inducing conformational changes that promote aggregation. The Gln11 residue may indirectly stabilize metal-binding domains within the Aβ(1-16) structure [7] [9].

Table 3: Key Post-Translational Modifications of Aβ(1-16)

ModificationSite in Aβ(1-16)Effect on [Gln11]-Aβ(1-16)
IsomerizationAsp1, Asp7Enhances β-sheet formation & aggregation
OxidationMet35Increases oligomer stability
PhosphorylationSer8Promotes toxic oligomer formation
Metal CoordinationHis6, His13, His14Induces aggregation via chelation

Enzymatic & Non-Enzymatic Pathways for N-Terminal Truncations in Beta-Amyloid

The generation of N-terminally truncated Aβ fragments like [Gln11]-Aβ(1-16) occurs through two parallel pathways:

Enzymatic Degradation

Multiple Aβ-degrading enzymes (AβDEs) target the N-terminal domain of full-length Aβ:

  • Neprilysin (NEP): A zinc metalloendopeptidase that cleaves Aβ between residues Gln15-Lys16 and His14-Gln15, generating Aβ(1-15) and Aβ(1-14). Further degradation of these fragments can yield Aβ(1-16) [9].
  • Insulin-Degrading Enzyme (IDE): Preferentially hydrolyzes Aβ at residues His13-His14 and His14-Gln15, producing C-terminal fragments that may include Gln11-containing peptides [9].
  • Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9 cleave Aβ at Glu11-Val12, directly generating [Gln11]-Aβ(1-11) and other truncations [9].

Non-Enzymatic Clearance

  • Glymphatic System: This cerebrospinal fluid (CSF)-interstitial fluid (ISF) exchange system facilitates the clearance of soluble Aβ(1-16) via perivascular drainage. Impairment (e.g., due to ApoE4 or aging) reduces clearance by 40–60% [9].
  • Peripheral Sink Hypothesis: Aβ(1-16) passively diffuses across the blood-brain barrier (BBB) or is transported via LRP1/RAGE receptors. In the periphery, it binds to proteins (e.g., albumin) and is cleared by the liver/kidneys [9].

Table 4: Major Aβ Clearance Pathways Impacting [Gln11]-Aβ(1-16)

Clearance MechanismKey PlayersEffect on Aβ(1-16)
Enzymatic Degradation
- Zinc metalloendopeptidasesNEP, IDECleaves near Gln11, generating fragments
- Matrix metalloproteinasesMMP-2, MMP-9Direct cleavage at Glu11-Val12
Non-Enzymatic Clearance
- Glymphatic drainageAQP4 channels, perivascular flowRemoves soluble fragments from the brain
- Peripheral sinkLRP1 transport, liver/kidneysExports fragments for systemic degradation

Properties

Product Name

[Gln11]-beta-Amyloid (1-16)

Molecular Weight

1954.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.